

Spectral Data of N-Cyanomethylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: Morpholinoacetonitrile

Cat. No.: B1361388

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Cyanomethylmorpholine (also known as 4-morpholinoacetonitrile). The information is curated to assist researchers, scientists, and professionals in drug development in the identification, characterization, and utilization of this compound. This document presents a summary of available spectral data in structured tables, details a common experimental protocol for its synthesis, and includes visualizations of the synthetic pathway and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for N-Cyanomethylmorpholine.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.69	t	4H	O-(CH ₂) ₂
3.48	s	2H	NCH ₂ CN
2.65	t	4H	N-(CH ₂) ₂

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppm	Assignment
116.0	CN (Nitrile)
66.5	O-(CH ₂) ₂
52.0	N-(CH ₂) ₂
45.0	NCH ₂ CN

Note: Predicted values based on spectral data of analogous compounds. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Infrared (IR) Spectroscopy Data.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkane)
2240	Strong, Sharp	C \equiv N stretch (nitrile)
1450	Medium	CH ₂ bend
1115	Strong	C-O-C stretch (ether)

Note: Data obtained from vapor-phase IR spectroscopy.

Table 4: Mass Spectrometry (GC-MS) Data.[1]

m/z	Relative Intensity (%)	Proposed Fragment
126	45	$[M]^+$ (Molecular Ion)
100	100	$[M - C_2H_2]^+$
86	80	$[M - CH_2CN]^+$
56	95	$[C_3H_6N]^+$
42	60	$[C_2H_4N]^+$

Note: Fragmentation pattern obtained via Gas Chromatography-Mass Spectrometry.

Experimental Protocols

A widely utilized method for the synthesis of N-Cyanomethylmorpholine is the nucleophilic substitution of chloroacetonitrile with morpholine. Below is a detailed experimental protocol for this procedure.

Synthesis of N-Cyanomethylmorpholine

Materials:

- Morpholine
- Chloroacetonitrile
- Potassium carbonate (anhydrous)
- Acetonitrile (anhydrous)
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser

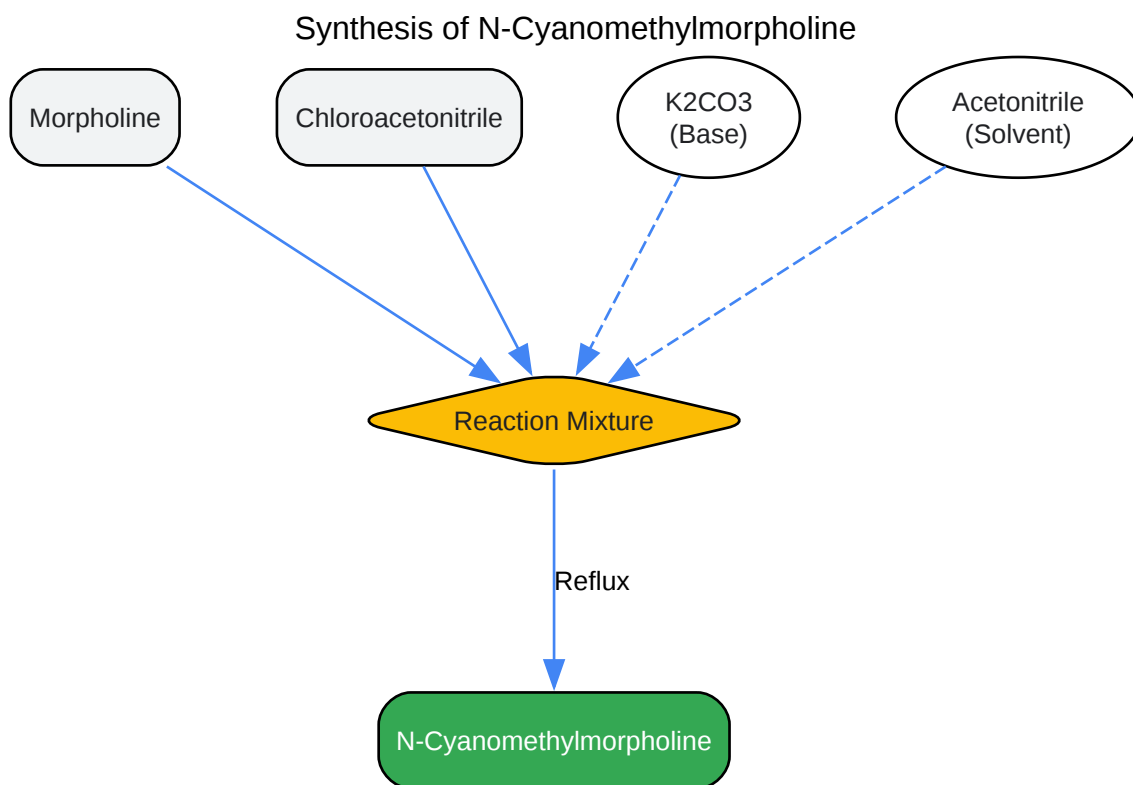
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
- To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent from the filtrate under reduced pressure to yield N-Cyanomethylmorpholine as a solid. The product can be further purified by recrystallization if necessary.

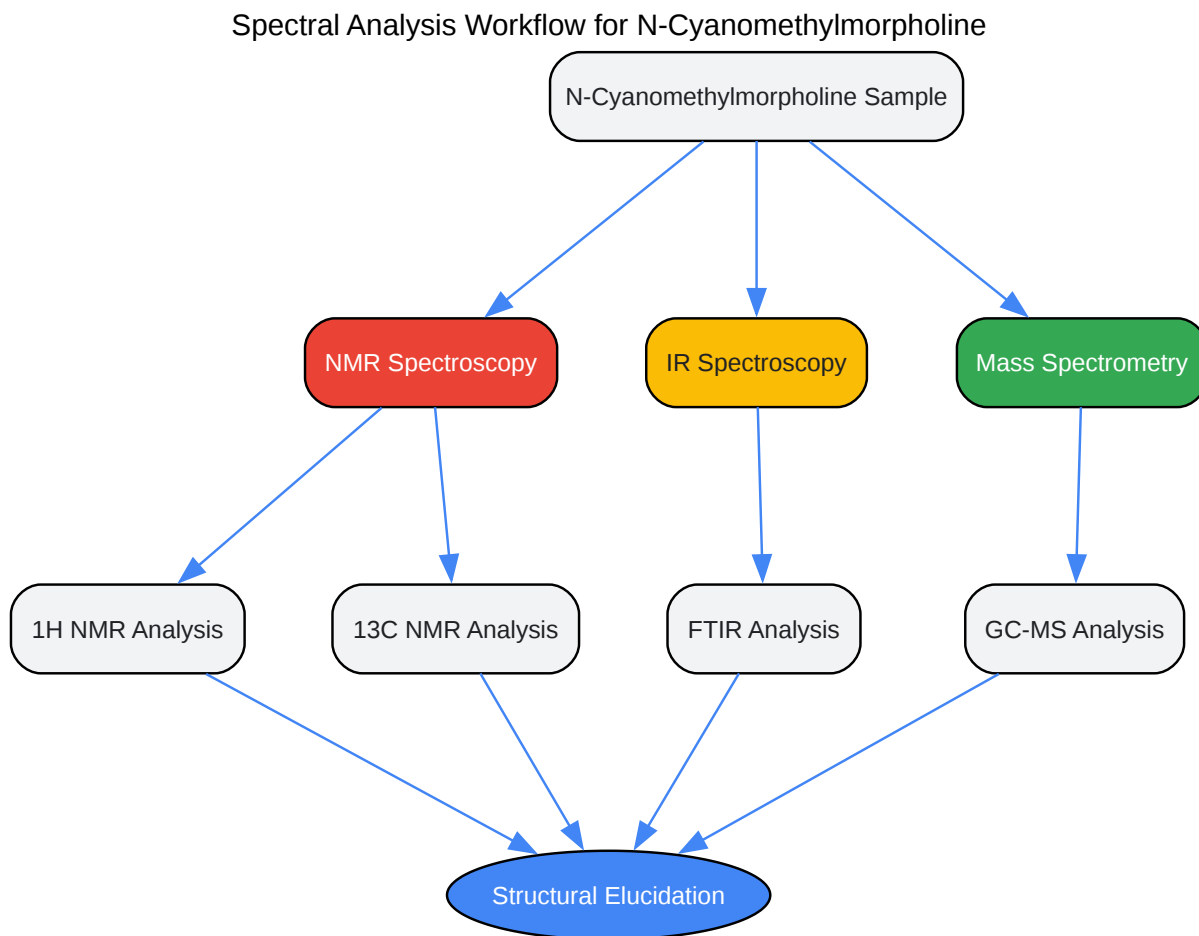
Visualizations

The following diagrams illustrate the synthesis pathway and a general workflow for the spectral analysis of N-Cyanomethylmorpholine.



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Caption: Synthetic pathway for N-Cyanomethylmorpholine.



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Caption: General workflow for spectral analysis.

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